molecular formula C11H17NO B1428067 (4-Methyl-2-propoxyphenyl)methanamine CAS No. 1248041-79-3

(4-Methyl-2-propoxyphenyl)methanamine

Cat. No. B1428067
M. Wt: 179.26 g/mol
InChI Key: FOXKWMVTXWCZIZ-UHFFFAOYSA-N
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Description

“(4-Methyl-2-propoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1248041-79-3 . It has a molecular weight of 179.26 and its IUPAC name is "(4-methyl-2-propoxyphenyl)methanamine" .


Molecular Structure Analysis

The InChI code for “(4-Methyl-2-propoxyphenyl)methanamine” is 1S/C11H17NO/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h4-5,7H,3,6,8,12H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Methyl-2-propoxyphenyl)methanamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : Research has developed efficient synthetic methods for compounds with similar structural features, emphasizing the importance of novel synthetic routes for advanced materials and pharmaceuticals. For example, an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamines showcases the versatility of such compounds in medicinal chemistry and material science (Zhou et al., 2013).

  • Chemical Characterization : Detailed characterization, including NMR spectroscopy and mass spectrometry, is crucial for understanding the properties and potential applications of novel compounds. The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and its spectroscopic characterization highlights the role of these techniques in identifying compound structures and functionalities (Shimoga et al., 2018).

Potential Applications

  • Antimicrobial Activities : Compounds with similar structures have been evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. For instance, new quinoline derivatives carrying 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).

  • Anticancer Studies : Research into related compounds has also explored their potential as anticancer agents. For example, Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine derivatives demonstrated significant cytotoxic effects on carcinoma cell lines, offering a comparative study with cisplatin and suggesting avenues for the development of new cancer therapies (Ferri et al., 2013).

Safety And Hazards

The safety information for “(4-Methyl-2-propoxyphenyl)methanamine” indicates that it has some hazards associated with it. The GHS pictograms show a signal word “Danger” and hazard statements H314, H318 . These statements indicate that the compound causes severe skin burns and eye damage, and is harmful if inhaled .

properties

IUPAC Name

(4-methyl-2-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h4-5,7H,3,6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXKWMVTXWCZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-propoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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